4-(4-Iodophenyl)sulfonylmorpholine
Overview
Description
Scientific Research Applications
Antimicrobial Properties
4-(Phenylsulfonyl) morpholine, a class related to 4-(4-Iodophenyl)sulfonylmorpholine, demonstrates noteworthy antimicrobial properties. A study highlighted its role in enhancing the effectiveness of antibiotics against multi-drug-resistant strains of various bacteria and fungi, like Staphylococcus aureus and Candida albicans (Oliveira et al., 2015).
Applications in Organic Electronics
Research on compounds like 4,4′-bis(phenylsulfonyl)biphenyl, a molecule structurally similar to this compound, indicates potential applications in the development of blue-green organic light-emitting devices. This opens up pathways for its use in advanced electronic and display technologies (Sung‐Jin Kim et al., 2011).
Inhibition of Carbonic Anhydrases
Sulfonamide inhibitors like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, closely related to this compound, have been studied for their inhibition of carbonic anhydrases. These enzymes are crucial in many physiological processes, suggesting potential therapeutic applications (Supuran et al., 2013).
Development of Luminescent Materials
Compounds like this compound have been used in the synthesis of luminescent materials. Research on lanthanide(III) sulfonate-phosphonates, for example, has shown potential for applications in near-IR and red-light luminescent materials (Du et al., 2006).
Pharmaceutical Research
Sulfonamides and carbamates of similar structures have been synthesized and evaluated for antimicrobial activities, indicating the potential of this compound in pharmaceutical research (Janakiramudu et al., 2017).
Catalytic Applications
Compounds structurally related to this compound have been studied for their role in catalyzing chemical reactions. For instance, their use in facilitating N-arylation processes in organic synthesis has been documented (Bolm & Hildebrand, 2000).
Chemical Sensing and Luminescent Sensing of Metal Ions
Lanthanide-organic frameworks involving sulfonate-carboxylate ligands have shown potential in gas sorption, proton conductivity, and luminescent sensing of metal ions, suggesting the utility of similar compounds in sensing technologies (Zhou et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(4-iodophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYBBOXOYPJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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